molecular formula C13H17N3O6S B011453 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid CAS No. 108312-24-9

4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid

Cat. No. B011453
M. Wt: 343.36 g/mol
InChI Key: VTEWXTHQMTVUOZ-UHFFFAOYSA-N
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Description

Research on complex organic compounds often delves into their synthesis, structural elucidation, and property assessment to uncover their potential applications and behaviors in various conditions. This approach extends to compounds like "4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid," highlighting the significance of molecular structure analysis, synthesis methods, and property evaluations in organic chemistry and materials science.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, leveraging various catalysts and reaction conditions to construct the desired molecular architecture. For instance, the synthesis of similar complex molecules has been demonstrated through catalytic acylation, employing 4-dimethylaminopyridine between succinic anhydride and specific nitriles, revealing pathways that may be relevant to the target compound (Fa et al., 2015).

Molecular Structure Analysis

Molecular structure determination is crucial, often involving spectroscopic methods like FT-IR, NMR, and X-ray crystallography. Studies on related compounds have used these techniques to elucidate structural parameters, vibrational wavenumbers, and electronic properties, providing insights into the molecular geometry and electronic distribution (Raju et al., 2015).

Chemical Reactions and Properties

Understanding the chemical reactivity and potential reaction pathways of a compound is essential for its application development. Research into substitution reactions of similar nitropyridine derivatives has unveiled various nucleophilic substitution possibilities, offering a glimpse into how our target compound might behave under certain conditions (Bakke & Sletvold, 2003).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, play a significant role in a compound's applications. For example, the crystal structure analysis of related compounds provides valuable information on the crystalline state and thermal stability, which are critical for material science applications (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and spectroscopic characteristics, are fundamental for understanding a compound's utility in broader chemical contexts. Studies have explored the vibrational, electronic, and optical properties of related compounds through spectroscopic and computational analyses, shedding light on the intrinsic chemical nature and potential applications of these molecules (Vanasundari et al., 2018).

Scientific Research Applications

Antioxidant Properties

Some derivatives of 4-hydroxycoumarin, which are structurally related to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid, have been investigated for their antioxidant properties. For instance, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have shown notable scavenger activity, particularly at higher concentrations (Stanchev et al., 2009).

Application in Alzheimer’s Disease Research

A novel fluorescent probe synthesized from a derivative of 4-oxobutanoic acid, similar in structure to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid, has shown promise in molecular diagnosis of Alzheimer’s disease. This compound demonstrated high binding affinities toward β-amyloid aggregates, an essential feature in Alzheimer's research (Fa et al., 2015).

Growth Regulation in Plants

Derivatives of 4-hydroxycoumarin have been tested for their growth-regulating activity on soybean plants. Compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, structurally related to the compound of interest, exhibited concentration-dependent effects on plant growth, including suppression of shoot and root biomass accumulation (Stanchev et al., 2010).

Synthesis and Structural Studies

Various studies have focused on synthesizing and understanding the structural properties of compounds similar to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid. For example, research on the synthesis of benzyl and tert-butyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylates from methyl 4-oxobutanoate offers insights into the synthetic pathways and chemical reactions involved in producing these compounds (Drinan & Lash, 1994).

Future Directions

: ChemSpider: 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol : [ChemicalBook: 2-Methylpropan-2-yl 4-{[2-(2,6-Dioxohexahydropyridin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-7-yl]oxy}butanoate](https://www.chemicalbook.com/Chem

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEWXTHQMTVUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20410768
Record name N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid

CAS RN

108312-24-9
Record name N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
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4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
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4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
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4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
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4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
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4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid

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